molecular formula C10H13ClN2O2 B2833800 2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide CAS No. 169286-90-2

2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide

Cat. No.: B2833800
CAS No.: 169286-90-2
M. Wt: 228.68
InChI Key: QMIBJUDMZKMKNM-UHFFFAOYSA-N
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Description

2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide is an organic compound with the molecular formula C10H13ClN2O2. This compound is characterized by the presence of an amino group, a chlorine atom, and a phenoxy group attached to an acetamide backbone. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-amino-2-chlorophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorophenol: A precursor in the synthesis of 2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide, used in various chemical reactions.

    N,N-Dimethylacetamide: A solvent and reagent used in organic synthesis, known for its ability to dissolve a wide range of compounds.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-amino-2-chlorophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBJUDMZKMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169286-90-2
Record name 2-(4-amino-2-chlorophenoxy)-N,N-dimethylacetamide
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